Potassium 2-methylbutan-2-olate

概要

説明

Potassium 2-methylbutan-2-olate, also known as potassium tert-pentoxide, is a potent and sterically hindered alkoxide base. It is commonly used in organic synthesis due to its strong basicity and relatively low nucleophilicity. The compound has the molecular formula C5H11KO and a molecular weight of 128.26 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Potassium 2-methylbutan-2-olate is typically synthesized by reacting oil-free potassium hydride with anhydrous tert-pentyl alcohol in a solvent devoid of water . The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process. The reaction can be represented as follows:

KH+C5H12O→C5H11KO+H2

Industrial Production Methods: In industrial settings, the compound is produced using similar methods but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is often supplied as a solution in toluene or cyclohexane to facilitate handling and storage .

化学反応の分析

Deprotonation Reactions

Potassium 2-methylbutan-2-olate excels in deprotonating weakly acidic substrates due to its high basicity (pKa ~19–22 in THF). Examples include:

-

Isopropylarenes : Generates nucleophilic intermediates for reactions with epoxides, enabling chiral auxiliary synthesis .

-

Phosphonium Salts : Facilitates Wittig ylide formation by deprotonating methyl triphenylphosphonium bromide, which reacts with carbonyl compounds to form alkenes.

Mechanistic Insight :

The bulky tert-pentoxide anion minimizes nucleophilic interference, favoring proton abstraction over substitution .

Elimination Reactions

The base promotes β-elimination in alkyl halides and alcohols, yielding alkenes. For example:

-

Dehydrohalogenation : Converts 2-bromopropane to propene under reflux conditions.

-

Alcohol Dehydration : Efficiently dehydrates tertiary alcohols to alkenes at elevated temperatures.

Key Conditions :

Nucleophilic Substitution Reactions

Despite its steric bulk, the compound participates in select SN2 reactions:

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Methyl iodide | Methyl ether | 75 | THF, 25°C, 12 h | |

| Benzyl chloride | Benzyl ether | 68 | Toluene, 60°C, 8 h |

Limitations : Steric hindrance reduces reactivity compared to less bulky alkoxides like potassium tert-butoxide .

Copper-Catalyzed Cyclization Reactions

This compound is critical in ligand-free copper-catalyzed syntheses. A notable application is the formation of benzimidazoles :

General Procedure :

-

Reactants : o-Bromoarylamine (1 eq.), nitrile (2 eq.), CuI (0.1 eq.), this compound (2 eq.).

-

Solvent : tert-Amyl alcohol.

-

Conditions : 110–120°C, 17 h under N₂.

Mechanism :

-

The base deprotonates intermediates, enabling cyclization via a copper-mediated pathway .

-

Comparative studies show superior performance over KOH or NaOt-Bu due to reduced side reactions .

Buchwald-Hartwig Amination

Acts as a base in palladium-catalyzed C–N bond formation:

-

Substrates : Aryl halides and amines.

-

Yield Range : 70–90%.

Grubbs Catalyst Modification

Used to synthesize RuClPh(CO)(H₂IMes)(PCy₃) from Grubbs second-generation catalysts, enhancing isomerization activity .

Reaction Optimization Data

Comparative studies highlight its efficacy in cyclization reactions :

| Base | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Potassium tert-amylate | CuI | tert-Amyl alc | 86 |

| KOH | CuI | tert-Amyl alc | Trace |

| t-BuOK | CuI | tert-Amyl alc | 71 |

Key Observations :

科学的研究の応用

Organic Synthesis

Potassium 2-methylbutan-2-olate is primarily employed as a strong base in organic synthesis. Its applications include:

- Deprotonation Reactions : It effectively deprotonates weak acids, forming alkoxides.

- Elimination Reactions : The compound facilitates elimination reactions that yield alkenes.

- Nucleophilic Substitution Reactions : Although sterically hindered, it can still participate in nucleophilic substitutions under specific conditions.

Table 1: Summary of Key Organic Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Deprotonation | Deprotonates weak acids | Alkoxides |

| Elimination | Promotes formation of alkenes | Alkenes |

| Nucleophilic Substitution | Participates in substitutions with activated substrates | Various organic compounds |

Catalysis

This compound serves as a catalyst in several important organic reactions:

- Wittig Reaction : Used to generate alkenes from phosphonium salts.

- Buchwald-Hartwig Amination : Acts as a base in palladium-catalyzed amination reactions.

Case Study: Wittig Reaction

In a study on the Wittig reaction, this compound was shown to efficiently convert methyl triphenylphosphonium bromide and ketoesters into desired alkenes, demonstrating its effectiveness as a base and catalyst .

Pharmaceutical Intermediates

The compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. For example, it has been utilized to deprotonate indazolium salts, leading to the formation of N-heterocyclic carbenes, which are valuable in medicinal chemistry .

Table 2: Applications in Pharmaceutical Synthesis

| Application | Description | Example Products |

|---|---|---|

| Deprotonation | Formation of N-heterocyclic carbenes | Indazolium derivatives |

| Synthesis of Active Ingredients | Used in various synthetic pathways for drug development | Anticancer agents |

Material Science

This compound is also employed in material science for the preparation of advanced materials such as polymers and nanomaterials. Its strong basicity allows for controlled metalation processes that modify polymer properties.

Case Study: Polymer Modification

Research has demonstrated that this compound can selectively metalate block copolymers, enabling the introduction of functional groups that enhance material properties for applications like drug delivery systems .

作用機序

The primary mechanism of action of potassium 2-methylbutan-2-olate is its ability to act as a strong base. It deprotonates acidic compounds, facilitating the formation of new chemical bonds. In the Wittig reaction, for example, it deprotonates the phosphonium salt, generating a ylide that reacts with carbonyl compounds to form alkenes . In the Buchwald-Hartwig amination, it deprotonates the amine, allowing it to react with aryl halides in the presence of a palladium catalyst .

類似化合物との比較

Potassium tert-butoxide (C4H9KO): Another strong base used in organic synthesis. It is less sterically hindered compared to potassium 2-methylbutan-2-olate.

Sodium tert-pentoxide (C5H11NaO): Similar in structure but with sodium instead of potassium. It has similar reactivity but different solubility properties.

Lithium tert-pentoxide (C5H11LiO): Another alkoxide base with lithium. It is more reactive due to the smaller size of lithium ions.

Uniqueness: this compound is unique due to its combination of strong basicity and steric hindrance. This makes it particularly useful in reactions where a strong base is needed without significant nucleophilic interference .

特性

CAS番号 |

41233-93-6 |

|---|---|

分子式 |

C5H12KO |

分子量 |

127.25 g/mol |

IUPAC名 |

potassium;2-methylbutan-2-olate |

InChI |

InChI=1S/C5H12O.K/c1-4-5(2,3)6;/h6H,4H2,1-3H3; |

InChIキー |

GGIFEFBEDYDOTI-UHFFFAOYSA-N |

SMILES |

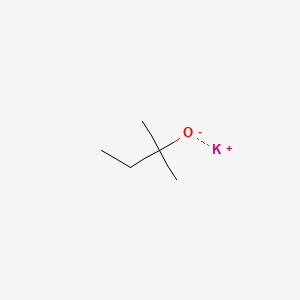

CCC(C)(C)[O-].[K+] |

正規SMILES |

CCC(C)(C)O.[K] |

Key on ui other cas no. |

41233-93-6 |

ピクトグラム |

Flammable; Corrosive; Irritant |

同義語 |

2-methyl-2-butanol methyl butanol potassium t-amylate t-amyl alcohol tert-amyl alcohol |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Potassium tert-pentoxide such a powerful base, and how does this influence its reactivity?

A1: Potassium tert-pentoxide's exceptional basicity stems from the combination of a highly electropositive potassium cation and a bulky, electron-donating tert-pentoxide anion. This structure facilitates the abstraction of protons from even weakly acidic compounds. [, ] The steric bulk of the tert-pentoxide anion also hinders its nucleophilic properties, making it ideal for reactions where strong basicity is required without unwanted side reactions. [] For example, it has been successfully used to deprotonate isopropylarenes, forming a nucleophile that subsequently reacts with cyclohexene oxide in the synthesis of chiral auxiliaries. []

Q2: Can you provide examples of Potassium tert-pentoxide's use in polymer chemistry?

A2: Potassium tert-pentoxide plays a crucial role in modifying the properties of polymers. Researchers have demonstrated its effectiveness in the selective multisite metalation of nonpolar block copolymers. [] This metalation process allows for the introduction of various functional groups, such as carboxyl, hydroxy, or alkyl groups, leading to block copolymers with tailored properties, including the ability to form micellar solutions in aqueous media. [] Furthermore, Potassium tert-pentoxide, in conjunction with organolithium compounds, forms "superbases" capable of selectively metalating polystyrene, poly(4-methylstyrene), and their block copolymers. [] This controlled metalation allows for the fine-tuning of polymer characteristics by introducing specific functionalities at desired positions along the polymer chain. []

Q3: Are there any applications of Potassium tert-pentoxide in the synthesis of small organic molecules?

A3: Potassium tert-pentoxide is a valuable reagent in synthesizing 1,3-diketones, important building blocks in organic synthesis. [] Se-Acylmethyl selenocarboxylates, synthesized by reacting potassium selenocarboxylates with α-bromoketones, undergo selenium extrusion upon treatment with potassium tert-pentoxide. [] This reaction proceeds with high efficiency, affording 1,3-diketones in good yields. []

Q4: What analytical techniques are employed to study Potassium tert-pentoxide and its reactions?

A4: Researchers utilize various analytical methods to characterize Potassium tert-pentoxide and its reaction products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is valuable in determining the positions of metalation in polymers treated with potassium tert-pentoxide-containing reagents. [] Gel Permeation Chromatography (GPC) is employed to analyze the molecular weight distribution of polymers, providing insights into the extent and selectivity of the reactions involving potassium tert-pentoxide. [, ] Additionally, Matrix-Assisted Laser Desorption Ionization-Time-of-Flight Mass Spectrometry (MALDI-ToF MS) offers precise information about the molecular weight and dispersity of polymers synthesized using Potassium tert-pentoxide-based methodologies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。